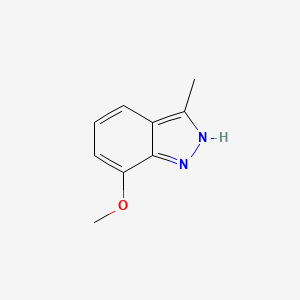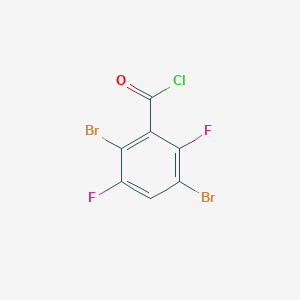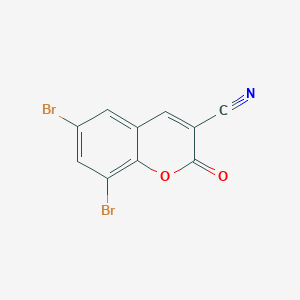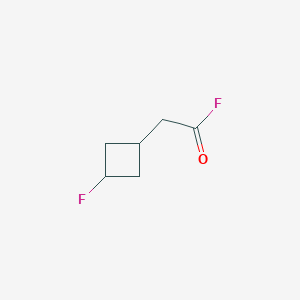
2-(3-Fluorocyclobutyl)acetyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorocyclobutyl)acetyl fluoride is an organic compound with the molecular formula C6H8F2O. This compound is characterized by the presence of a fluorine atom attached to a cyclobutyl ring, which is further connected to an acetyl fluoride group. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorocyclobutyl)acetyl fluoride can be achieved through several methods. One common approach involves the fluorination of cyclobutyl derivatives. For instance, the electrochemical fluorination process can be employed, where a cyclobutyl precursor is subjected to electrochemical conditions in the presence of a fluorine source . This method allows for selective fluorination under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrochemical fluorination processes. These processes typically utilize anhydrous hydrogen fluoride (AHF) as the fluorine source and nickel electrodes to achieve high yields of the desired product . The scalability and efficiency of this method make it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorocyclobutyl)acetyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the cyclobutyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The acetyl fluoride group can undergo oxidation to form carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the fluorine atom under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted cyclobutyl derivatives with various functional groups.
Oxidation Reactions: Carboxylic acids are the major products.
Reduction Reactions: Alcohols are the primary products.
Scientific Research Applications
2-(3-Fluorocyclobutyl)acetyl fluoride has several applications in scientific research:
Biology: Fluorinated compounds are often used in biological studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(3-Fluorocyclobutyl)acetyl fluoride involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorocyclobutyl)acetyl chloride
- 2-(3-Bromocyclobutyl)acetyl bromide
- 2-(3-Iodocyclobutyl)acetyl iodide
Uniqueness
Compared to its halogenated analogs, 2-(3-Fluorocyclobutyl)acetyl fluoride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s small size and high electronegativity enhance the compound’s stability and reactivity, making it more suitable for specific applications in pharmaceuticals and materials science .
Properties
Molecular Formula |
C6H8F2O |
|---|---|
Molecular Weight |
134.12 g/mol |
IUPAC Name |
2-(3-fluorocyclobutyl)acetyl fluoride |
InChI |
InChI=1S/C6H8F2O/c7-5-1-4(2-5)3-6(8)9/h4-5H,1-3H2 |
InChI Key |
IIZGMQXJLMAFRH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1F)CC(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



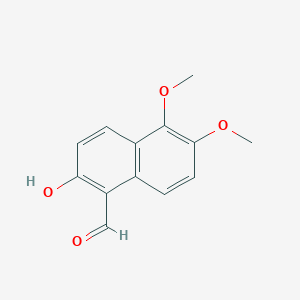
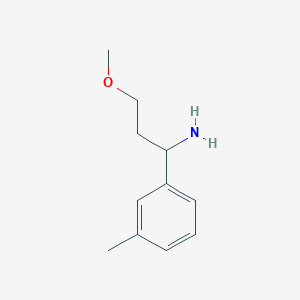
![7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13024553.png)
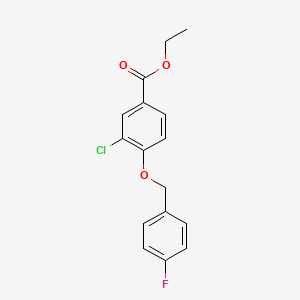

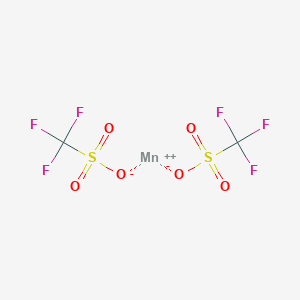

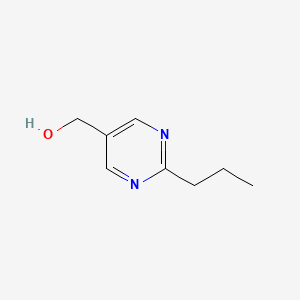
![Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13024590.png)

